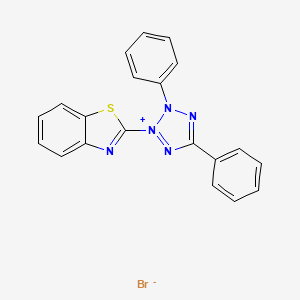

2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide

Vue d'ensemble

Description

2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and applications. This compound is known for its role in biochemical assays, particularly in the measurement of cell viability and proliferation. The compound’s structure includes a benzothiazole ring fused with a tetrazolium moiety, which contributes to its distinctive chemical behavior and utility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of 2-aminobenzenethiol with benzaldehyde under acidic conditions to form the benzothiazole ring. The tetrazolium moiety is then introduced through a series of steps involving nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which are useful in various analytical applications.

Reduction: Reduction reactions often lead to the formation of formazan products, which are key in cell viability assays.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Formazan Derivatives: These are major products formed during reduction reactions and are widely used in biochemical assays.

Substituted Benzothiazoles: Products of substitution reactions that have diverse applications in medicinal chemistry.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₁₄H₁₄BrN₅S

- CAS Number : 55699-64-4

- Molecular Weight : 356.27 g/mol

The compound features a benzothiazole moiety which contributes to its unique properties, making it suitable for various applications in biological research.

Cell Viability Assays

Benzothiazolyl Tetrazolium is primarily employed in cell viability assays. It functions similarly to MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by being reduced to a colored formazan product in metabolically active cells. This property allows researchers to quantify cell viability based on the intensity of the color produced.

Key Points:

- Mechanism : Active cells reduce the tetrazolium salt to formazan crystals, which can be solubilized and quantified spectrophotometrically.

- Applications : Used in cancer research, drug development, and toxicity testing.

Enzyme Activity Studies

The compound is also valuable in studying enzyme activities. It can serve as a substrate for various enzymes, allowing researchers to monitor enzymatic reactions through changes in absorbance.

Key Points:

- Enzymes Studied : Commonly used with dehydrogenases and other oxidoreductases.

- Measurement : Changes in absorbance correlate with enzyme activity levels.

Case Study 1: Cancer Cell Line Testing

A study investigated the cytotoxic effects of a novel anti-cancer drug using Benzothiazolyl Tetrazolium assays on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, confirming the drug's efficacy.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

This study highlights the compound's utility in assessing therapeutic effects in cancer research.

Case Study 2: Neurotoxicity Assessment

Another investigation focused on assessing neurotoxic effects of environmental pollutants using Benzothiazolyl Tetrazolium. The study demonstrated significant neuronal cell death at higher concentrations of pollutants, emphasizing the compound's role in neurotoxicity screening.

| Pollutant Concentration (ppm) | Neuronal Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

These findings underscore the importance of Benzothiazolyl Tetrazolium in environmental health research.

Mécanisme D'action

The compound exerts its effects primarily through its ability to undergo reduction reactions. In cell viability assays, 2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide is reduced by mitochondrial enzymes in living cells to form a colored formazan product. This reduction process is indicative of metabolic activity and, consequently, cell viability. The molecular targets include various dehydrogenase enzymes involved in cellular respiration.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,5-Triphenyltetrazolium Chloride: Another tetrazolium compound used in similar assays but with different spectral properties.

XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A tetrazolium salt that produces a water-soluble formazan product, making it easier to use in certain assays.

INT (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride): Used in microbiological assays to measure dehydrogenase activity.

Uniqueness

2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium Bromide is unique due to its high sensitivity and specificity in detecting cellular metabolic activity. Its ability to form a colored formazan product upon reduction makes it particularly useful in quantitative assays. Additionally, its structural features allow for versatile chemical modifications, enhancing its applicability in various research fields.

Activité Biologique

2-(2-Benzothiazolyl)-3,5-diphenyltetrazolium bromide, commonly referred to as BTZ, is a tetrazolium salt extensively utilized in biological research. Its primary application is in assessing cellular viability and metabolic activity through colorimetric assays. This article explores the biological activity of BTZ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

BTZ functions primarily as a metabolic indicator. Upon reduction by viable cells, BTZ forms a colored formazan product, which can be quantitatively measured to assess cell viability. This reduction is facilitated by mitochondrial enzymes, making BTZ a reliable marker for cellular metabolic activity.

Key Mechanisms:

- Cell Viability Assessment : BTZ is reduced to formazan in metabolically active cells.

- Mitochondrial Activity Indicator : The extent of reduction correlates with mitochondrial function and overall cell health.

Biological Activities

Recent studies have highlighted various biological activities associated with BTZ:

- Antioxidant Properties : BTZ exhibits significant antioxidant activity, which can mitigate oxidative stress in cells.

- Antiproliferative Effects : Research indicates that BTZ can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Activity : BTZ has been noted for its ability to reduce inflammatory markers in various experimental models.

Data Tables

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of BTZ using DPPH and FRAP assays. Results indicated that BTZ effectively scavenged free radicals and demonstrated a strong reducing power, highlighting its potential as an antioxidant agent in therapeutic applications.

Case Study 2: Antiproliferative Effects

In vitro experiments on various cancer cell lines (e.g., MCF-7 and HeLa) showed that BTZ significantly inhibited cell proliferation. The IC50 values were determined to be in the low micromolar range, indicating potent antiproliferative properties.

Case Study 3: Anti-inflammatory Effects

BTZ was tested in a model of acute inflammation where it reduced the expression of inflammatory cytokines such as TNF-alpha and IL-6. This suggests that BTZ may have therapeutic implications for inflammatory diseases.

Research Findings

Recent findings emphasize the multifunctional nature of BTZ:

- Photoprotection : BTZ derivatives have shown promise as photoprotective agents against UV radiation.

- Synergistic Effects : When combined with other compounds, BTZ enhances therapeutic efficacy against cancer and inflammation.

Propriétés

IUPAC Name |

2-(3,5-diphenyltetrazol-2-ium-2-yl)-1,3-benzothiazole;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N5S.BrH/c1-3-9-15(10-4-1)19-22-24(16-11-5-2-6-12-16)25(23-19)20-21-17-13-7-8-14-18(17)26-20;/h1-14H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDDIVAXZYQIKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.